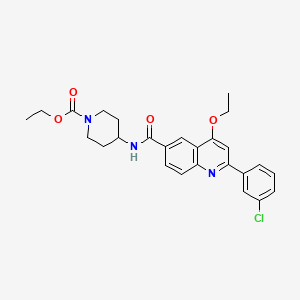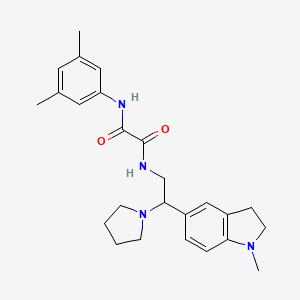![molecular formula C26H20BrN3OS B2485566 2-((3-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034489-63-7](/img/structure/B2485566.png)
2-((3-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest falls within a class of pyrrolopyrimidinones, which are known for their diverse biological activities and significance in medicinal chemistry. Such compounds, including variations like thienopyrimidinones, have been synthesized for their potential anti-inflammatory, antimicrobial, and anti-proliferative properties, among others.
Synthesis Analysis
The synthesis of related pyrrolopyrimidinones and thienopyrimidinones typically involves multi-step reactions starting from specific precursors like mercapto compounds and undergoing cyclocondensation with various aldehydes or ketones. This process is often followed by characterizations through analytical and spectral data to confirm the structure of the newly synthesized compounds (Ashalatha et al., 2007).
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques like X-ray crystallography, NMR (nuclear magnetic resonance), MS (mass spectrometry), and computational methods such as DFT (density functional theory). These analyses provide detailed insights into the geometrical parameters, bond lengths, angles, and overall conformation of the molecules (Mu et al., 2015).
科学的研究の応用
Pyrrolo[3,2-d]pyrimidines in Medicinal Chemistry
Pyrrolo[3,2-d]pyrimidine scaffolds are crucial in medicinal chemistry, exhibiting a wide range of biological activities. Their structure allows for the development of various derivatives with potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents. The versatility of these compounds stems from their ability to interact with multiple biological targets, making them valuable in drug discovery and development processes (Parmar, Vala, & Patel, 2023).
Biological Importance and Synthetic Pathways
The synthesis of pyrrolo[3,2-d]pyrimidines and their derivatives often involves hybrid catalysts, including organocatalysts, metal catalysts, and green solvents. These synthetic pathways highlight the compound's relevance in creating lead molecules for pharmaceutical industries. The review by Parmar et al. (2023) covers synthetic methodologies employing these catalysts, demonstrating the compound's application in developing pharmacologically active molecules.
Structural Activity Relationship (SAR) Studies
SAR studies play a crucial role in optimizing the pharmacological profile of pyrrolo[3,2-d]pyrimidine derivatives. These studies help identify the most promising structures for further development as therapeutic agents. By understanding the relationship between the chemical structure of pyrrolo[3,2-d]pyrimidines and their biological activity, researchers can design more effective and selective drugs (Das et al., 2021).
将来の方向性
The future directions for research on “2-((3-bromobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound .
特性
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-3-(3-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrN3OS/c1-17-7-5-12-21(13-17)30-25(31)24-23(22(15-28-24)19-9-3-2-4-10-19)29-26(30)32-16-18-8-6-11-20(27)14-18/h2-15,28H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJSVORYFRZVLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-imidazo[1,2-a]pyridinylmethylthio)-6-nitro-1H-benzimidazole](/img/structure/B2485484.png)
![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2485485.png)

![5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2485487.png)


![3-Methylbicyclo[1.1.1]pentane-1-methanol](/img/structure/B2485493.png)
![2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2485494.png)





![(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(pyridin-3-yl)prop-2-enenitrile](/img/structure/B2485506.png)